![molecular formula C19H26N4O B15167286 N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-86-4](/img/structure/B15167286.png)
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a cyclohexylamine derivative, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea typically involves multiple steps, starting with the preparation of the quinoline and cyclohexylamine derivatives. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with N-({4-[(Methylamino)methyl]cyclohexyl}methyl)amine under controlled conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclohexylamine derivative may interact with cellular proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Quinoline derivatives: Compounds like quinoline-3-carboxylic acid and quinoline N-oxide.
Uniqueness
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is unique due to its combined structural features of quinoline and cyclohexylamine derivatives, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Properties
CAS No. |
648420-86-4 |
|---|---|
Molecular Formula |
C19H26N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[[4-(methylaminomethyl)cyclohexyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C19H26N4O/c1-20-11-14-6-8-15(9-7-14)12-22-19(24)23-17-10-16-4-2-3-5-18(16)21-13-17/h2-5,10,13-15,20H,6-9,11-12H2,1H3,(H2,22,23,24) |
InChI Key |
QNSJLXCIYVWEGP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
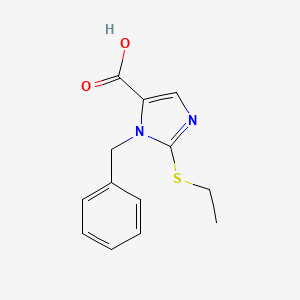
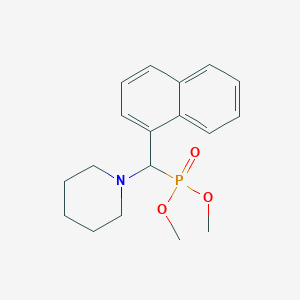
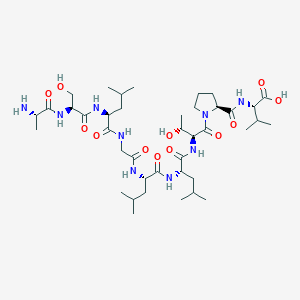

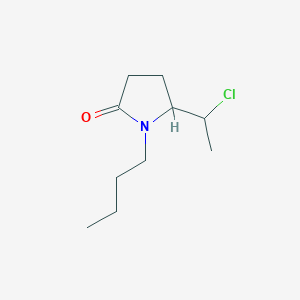
![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
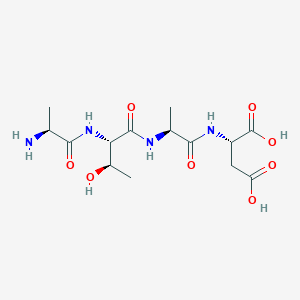
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
